molecular formula C11H14N2O4S B4420084 N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B4420084
M. Wt: 270.31 g/mol
InChI Key: SVVYOOFUPCMNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as NBQX, is a compound that has been widely used in scientific research for its ability to selectively block the activity of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in many important physiological processes, including learning and memory. NBQX has been found to be a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for studying the role of these receptors in various biological processes.

Mechanism of Action

N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide selectively blocks the activity of AMPA receptors by binding to a specific site on the receptor. This prevents the binding of glutamate to the receptor and inhibits the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. By blocking the activity of AMPA receptors, this compound can modulate the excitability of neurons and alter synaptic plasticity.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents in neurons, indicating that it can block the activity of AMPA receptors. It has also been found to inhibit the induction of long-term potentiation, which is thought to be a key mechanism underlying learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is its high selectivity for AMPA receptors, which allows for the specific modulation of these receptors without affecting other glutamate receptor subtypes. Additionally, it has a relatively long half-life, which makes it suitable for use in in vivo experiments. However, one limitation of this compound is that it has a relatively low affinity for AMPA receptors, which can make it difficult to achieve complete blockade of receptor activity at low concentrations.

Future Directions

There are a number of future directions for research on N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to study the role of these receptors in greater detail. Additionally, there is growing interest in the use of AMPA receptor antagonists as potential therapeutics for neurological disorders, and future research will likely focus on the development of new compounds with improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further research on the physiological and pathological roles of AMPA receptors in various tissues and organs outside of the brain.

Scientific Research Applications

N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. For example, it has been used to investigate the mechanisms of synaptic plasticity and long-term potentiation, which are thought to underlie learning and memory. It has also been used to study the role of AMPA receptors in various neurological disorders, including epilepsy, stroke, and traumatic brain injury.

properties

IUPAC Name

3-oxo-N-propan-2-yl-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-7(2)13-18(15,16)8-3-4-10-9(5-8)12-11(14)6-17-10/h3-5,7,13H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVYOOFUPCMNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 6
N-isopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

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